molecular formula C14H19BO3 B1317558 2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 445303-12-8

2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1317558
CAS No.: 445303-12-8
M. Wt: 246.11 g/mol
InChI Key: WLLNCSSMFWOCNN-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a benzofuran moiety fused with a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuranones.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Benzofuranones

    Reduction: Dihydrobenzofuran derivatives

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of advanced materials and as an intermediate in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application:

    In Cross-Coupling Reactions: The boron atom in the dioxaborolane ring facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

    In Biological Systems: The compound can interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: Lacks the dioxaborolane ring, making it less versatile in cross-coupling reactions.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the benzofuran moiety, limiting its applications in the synthesis of benzofuran derivatives.

Uniqueness

2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the benzofuran and dioxaborolane rings, which provides a versatile scaffold for various chemical transformations and applications in multiple fields.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLNCSSMFWOCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCO3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587817
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445303-12-8
Record name 2,3-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445303-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dihydro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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